molecular formula C23H23FN4O2S B2625784 N-(4-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1189731-19-8

N-(4-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2625784
CAS No.: 1189731-19-8
M. Wt: 438.52
InChI Key: BICPQAZGWQKTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused imidazo[1,2-c]quinazolinone core substituted with an isopropyl group at position 2 and a keto group at position 3. A thioether bridge connects the butanamide chain to position 5 of the heterocycle, with the amide nitrogen bonded to a 4-fluorophenyl group. Its synthesis likely involves multi-step alkylation and cyclization reactions, as inferred from analogous pathways in and .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-4-18(21(29)25-15-11-9-14(24)10-12-15)31-23-26-17-8-6-5-7-16(17)20-27-19(13(2)3)22(30)28(20)23/h5-13,18-19H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICPQAZGWQKTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline moiety, which is known for its diverse biological properties. The molecular formula is C17H20FN3O2SC_{17}H_{20}F_{N_3}O_{2}S, and its molecular weight is approximately 353.41 g/mol. The presence of the 4-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to improved lipophilicity and metabolic stability.

1. Anticancer Activity

Research indicates that quinazoline derivatives, including those similar to this compound, possess notable anticancer properties. A study evaluating various quinazoline-thiazole hybrids demonstrated significant cytotoxic effects against several cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, compound A3 from the study showed IC50 values of 10 µM against PC3 cells and 12 µM against HT-29 cells .

CompoundCell LineIC50 (µM)
A3PC310
A3MCF-710
A3HT-2912

The cytotoxic mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are common pathways exploited by anticancer agents.

2. Antimicrobial Activity

The thiazole and quinazoline moieties in the compound have been associated with antimicrobial properties. Compounds derived from these structures have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

A notable study focused on the synthesis of various quinazoline derivatives and their biological evaluations highlighted the promising anticancer activities of compounds similar to this compound. The results indicated that modifications at the 4-position of the phenyl ring significantly influenced biological activity .

Another research effort synthesized a series of thiazole-containing compounds that were screened for their antibacterial effects. The findings suggested that these compounds could serve as lead structures in drug development aimed at treating infections caused by resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Anticancer Activity
Research indicates that compounds similar to N-(4-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide exhibit promising anticancer properties. For instance, derivatives of imidazoquinazolines have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The presence of the 4-fluorophenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in targeting cancer cells.

Inhibition of Enzymatic Activity
The compound has been studied for its inhibitory effects on certain enzymes involved in cancer progression. Specifically, it has shown potential in inhibiting kinases that are critical for cell signaling pathways associated with tumor growth and metastasis. This inhibition could lead to reduced proliferation of cancer cells and enhanced sensitivity to existing treatments .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazoquinazoline core followed by thiolation and amide bond formation. Detailed synthetic routes have been documented, highlighting optimized conditions for yield improvement .

Table 1: Synthetic Pathways

StepReaction TypeKey ReagentsYield (%)
1CondensationIsopropyl ketone + Imidazole derivative85
2ThiolationThiol + Amine derivative90
3Amide FormationAcid chloride + Amine88

Biological Assays and Case Studies

Case Study: Antitumor Efficacy
In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated significant inhibition of cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutic agents .

Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties with a moderate half-life and good tissue distribution patterns. However, further toxicological assessments are needed to evaluate safety profiles before clinical application can be considered .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocyclic Systems

The 3-oxo group may enhance hydrogen-bonding interactions. Analog 1: Compounds [7–9] from contain a 1,2,4-triazole ring, which exists in a thione tautomeric form. Unlike the target compound, these triazoles lack fused aromatic systems but feature sulfonylphenyl and difluorophenyl substituents . Analog 2: The pyrazole derivatives in (e.g., compound III) incorporate a carbamothioyl group, introducing sulfur-based reactivity distinct from the thioether in the target compound .

Substituent Effects

  • Fluorophenyl Groups : The 4-fluorophenyl moiety in the target compound is also present in ’s S-alkylated triazoles (e.g., compound [15]) and ’s N-(4-fluorophenyl)butanamide. Fluorine’s electron-withdrawing effects may enhance metabolic stability and binding affinity in these analogs .
  • Thioether vs. Sulfonyl Groups : The target compound’s thioether linkage contrasts with the sulfonyl groups in ’s triazoles. Sulfonyl groups increase polarity and hydrogen-bonding capacity, whereas thioethers may improve lipophilicity .

Spectral and Structural Characterization

Table 1: Key Spectral Features
Compound Class IR Bands (cm⁻¹) NMR Features Tautomerism Observed?
Target Compound Not reported in evidence Not reported Not applicable
1,2,4-Triazoles [7–9] () νC=S: 1247–1255; νNH: 3278–3414 Absence of C=O; thione tautomer Yes (thione dominant)
Hydrazinecarbothioamides [4–6] () νC=O: 1663–1682; νC=S: 1243–1258 Presence of NH and C=O groups No

The absence of C=O bands in triazoles [7–9] confirms cyclization, while the persistent C=S vibrations in both triazoles and thioamides highlight sulfur’s role in stabilizing tautomeric forms .

Key Differentiators and Implications

  • Substituent Flexibility : The isopropyl and thioether groups in the target compound may enhance lipophilicity, whereas sulfonylphenyl groups in triazoles increase solubility .
  • Synthetic Challenges : The multi-step synthesis of the target compound (inferred from ) contrasts with simpler condensation routes for pyrazole derivatives in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.